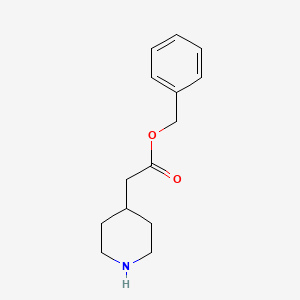

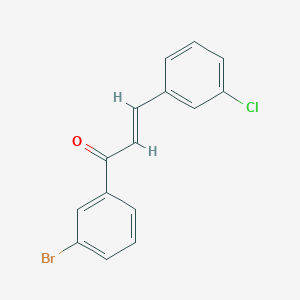

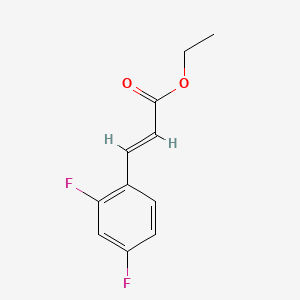

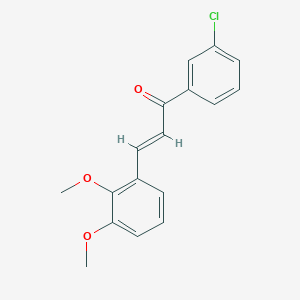

(2E)-1-(3-Bromophenyl)-3-(3-chlorophenyl)prop-2-en-1-one

Overview

Description

(2E)-1-(3-Bromophenyl)-3-(3-chlorophenyl)prop-2-en-1-one, also known as Clomiphene, is a synthetic nonsteroidal drug that is commonly used in the treatment of female infertility. It is also used in the treatment of male infertility, hypogonadism, and polycystic ovary syndrome. Clomiphene is a selective estrogen receptor modulator (SERM) that works by binding to the estrogen receptors in the brain and blocking the effects of estrogen.

Scientific Research Applications

Environmental Impact and Toxicity

Research on chlorophenols, closely related to the structure of interest, indicates their moderate toxic effects to mammalian and aquatic life, with potential for considerable toxicity to fish upon long-term exposure. These compounds' persistence in the environment varies, potentially becoming moderate to high under certain conditions, though bioaccumulation is expected to be low. Their strong organoleptic effect is notable, impacting aquatic ecosystems significantly (Krijgsheld & Gen, 1986).

Synthesis and Chemical Properties

Efforts in synthesizing related compounds, such as 2-Fluoro-4-bromobiphenyl, reveal challenges in developing efficient, scalable, and safe production methods. Innovations in synthetic pathways aim to reduce reliance on costly and hazardous materials, highlighting the importance of finding practical synthesis methods for related compounds (Qiu et al., 2009).

Applications in Material Science and Coordination Chemistry

The study of metal-to-ligand charge transfer excited states in cuprous bis-phenanthroline compounds opens avenues for applications in light-emitting devices and photocatalysis. These compounds exhibit unique reorganizational energy changes upon light excitation, suggesting potential utility in developing novel photofunctional materials (Scaltrito et al., 2000).

Environmental Degradation

Investigations into the degradation of environmental contaminants like 2-chlorophenol under visible light using doped TiO2 highlight the potential of photocatalytic processes for remediating environmental pollution. Such studies underscore the importance of optimizing operational parameters to enhance the efficiency of contaminant degradation, relevant to the environmental management of related compounds (Lin et al., 2021).

properties

IUPAC Name |

(E)-1-(3-bromophenyl)-3-(3-chlorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrClO/c16-13-5-2-4-12(10-13)15(18)8-7-11-3-1-6-14(17)9-11/h1-10H/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMDSJBXRLDECAY-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)/C=C/C(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B3110460.png)

![tert-Butyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B3110518.png)